methanone CAS No. 159799-39-0](/img/structure/B2962314.png)
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](phenyl)methanone, or CPPDM for short, is a chemical compound that has been studied for its potential applications in various scientific fields. CPPDM is a heterocyclic compound and has been found to possess a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. In addition, CPPDM has been studied for its potential use in the synthesis of pharmaceuticals and other compounds, as well as its ability to act as a catalyst in chemical reactions.
Aplicaciones Científicas De Investigación
Chlorophenols and Environmental Impact
- Occurrences, Toxicities, and Ecological Risks of Benzophenone-3 : This review discusses the widespread use of benzophenone-3 (BP-3) in sunscreens and cosmetics, its environmental occurrence, toxic effects, and potential impact on aquatic ecosystems. The study highlights the lipophilic, photostable, and bioaccumulative nature of BP-3 and its transformation into potent estrogenic metabolites. Detected levels in various environments suggest the need for further studies on long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).
Antioxidant and Therapeutic Potential
- Chlorogenic Acid (CGA) Review : CGA, found in green coffee extracts and tea, is discussed for its broad pharmacological effects including antioxidant, anti-inflammatory, and neuroprotective actions. The review calls for more research to optimize its biological and pharmacological effects, suggesting CGA as a natural food additive and potential therapeutic agent (Naveed et al., 2018).
Biopolymer Production by Methanotrophic Bacteria
- Poly-3-Hydroxybutyrate Production : This review focuses on poly-3-hydroxybutyrate produced by methanotrophic bacteria, highlighting the environmental and biotechnological significance of these microorganisms. It explores biosynthesis, characteristics, applications, and biodegradation of poly-3-hydroxybutyrate, pointing out its potential as an eco-friendly alternative to petrochemical polymers (Kubaczyński, Pytlak, & Stępniewska, 2019).
Environmental Remediation
- Degradation of Chlorinated Phenols by Zero Valent Iron : The review discusses the use of zero valent iron (ZVI) and iron-based bimetallic systems for the efficient dechlorination of chlorophenols (CPs), toxic compounds with environmental and human health risks. It emphasizes the enhanced performance of bimetallic systems over ZVI and the role of iron oxides in the reactivity towards CPs (Gunawardana, Singhal, & Swedlund, 2011).
Propiedades
IUPAC Name |
[6-(4-chlorophenyl)-4,5-dihydro-3H-pyridazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-15-10-8-13(9-11-15)16-7-4-12-20(19-16)17(21)14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTJBKFUKPESIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN(C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)

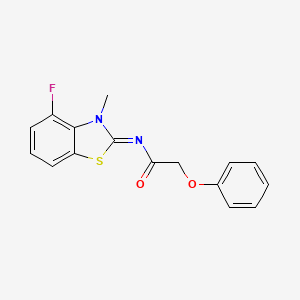


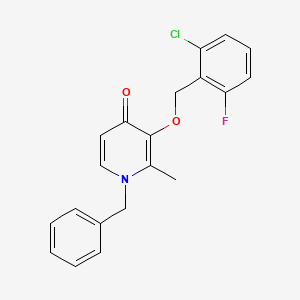
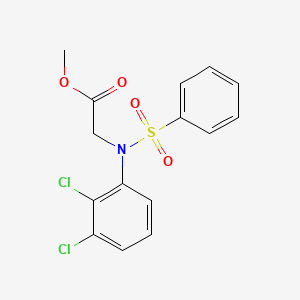
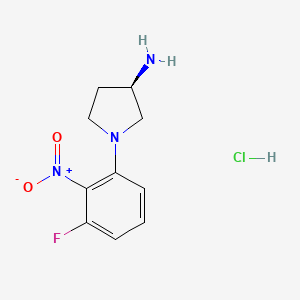
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2962243.png)

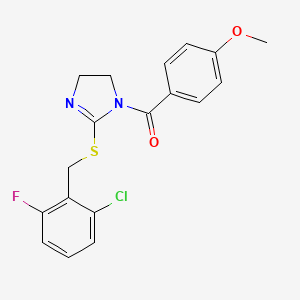
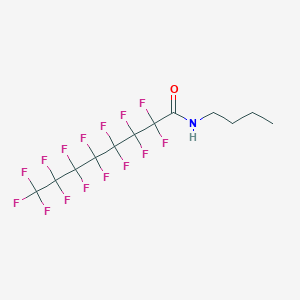
![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)
![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)